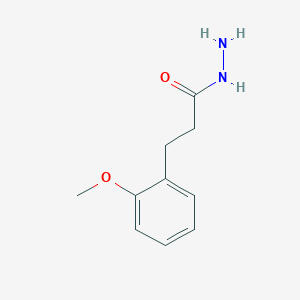
3-(2-Methoxyphenyl)propanehydrazide
Overview
Description
“3-(2-Methoxyphenyl)propanehydrazide” is a chemical compound with the molecular formula C10H14N2O2 . It is a derivative of propanehydrazide, with a methoxyphenyl group attached to the 3rd carbon .
Synthesis Analysis
While specific synthesis methods for “3-(2-Methoxyphenyl)propanehydrazide” were not found, a related compound, “3-(4-Methoxyphenyl)propanohydrazide”, has been synthesized via Knoevenagel-condensations . This involves condensation of 4-hydroxy-3-methoxybenzaldehyde with malonic acid to generate (E)-3-(4-hydroxy-3-methoxyphenyl)acrylic acid, followed by hydrogenation .Molecular Structure Analysis
The molecular structure of “3-(2-Methoxyphenyl)propanehydrazide” includes a methoxyphenyl group attached to the 3rd carbon of a propanehydrazide molecule . The compound has a molecular weight of 194.23 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(2-Methoxyphenyl)propanehydrazide” include a molecular weight of 194.23 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, and a rotatable bond count of 4 . The compound also has a topological polar surface area of 64.4 Ų .Scientific Research Applications
Antioxidant and Anticancer Activity
- Antioxidant Activity : Research on derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide demonstrated significant antioxidant activity. Some derivatives showed antioxidant capabilities around 1.4 times higher than ascorbic acid when screened by the DPPH radical scavenging method (Tumosienė et al., 2020).
- Anticancer Activity : The same study by Tumosienė et al. (2020) tested the anticancer efficacy of these derivatives against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. Certain compounds exhibited significant cytotoxicity, particularly against the U-87 glioblastoma cell line.
Optical Nonlinearity and Limiting Studies
- Optical Device Applications : Propanehydrazide derivatives have been investigated for their nonlinear optical properties. A study on hydrazones, including propanehydrazide derivatives, revealed potential applications in optical devices such as optical limiters and switches. These compounds exhibited significant two-photon absorption and nonlinear refractive indexes (Naseema et al., 2012).
Corrosion Inhibition
- Inhibiting Corrosion of Metals : Hydrazone derivatives of propanehydrazide, such as (E)-N′-(2,4-dimethoxybenzylidene)-2-(6-methoxynaphthalen-2-yl) propanehydrazide, have shown promising results as corrosion inhibitors for mild steel in acidic environments. Studies indicated high inhibition efficiency and suggested mixed-type inhibition mechanisms (Chaouiki et al., 2020).
Lignin Oxidation
- Lignin Degradation : Research involving the oxidation of phenylpropane derivatives, including 1-(4-ethoxy-3-methoxyphenyl)propane, by iron porphyrin catalysts, suggested potential applications in lignin degradation. These studies contribute to understanding the chemical processes involved in lignin modification and degradation (Cui & Dolphin, 1995).
Future Directions
While specific future directions for “3-(2-Methoxyphenyl)propanehydrazide” are not available, related compounds have been studied for their antioxidant and anticancer activities . This suggests potential future research directions in exploring the biological activities of “3-(2-Methoxyphenyl)propanehydrazide” and its derivatives.
properties
IUPAC Name |
3-(2-methoxyphenyl)propanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-14-9-5-3-2-4-8(9)6-7-10(13)12-11/h2-5H,6-7,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTVJORWOJRUHHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxyphenyl)propanehydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-Ethylphenyl)sulfonyl]piperidin-4-one](/img/structure/B1385972.png)
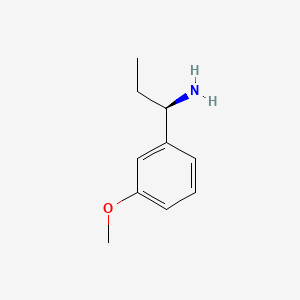
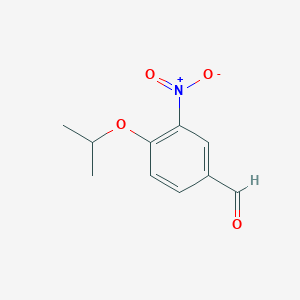
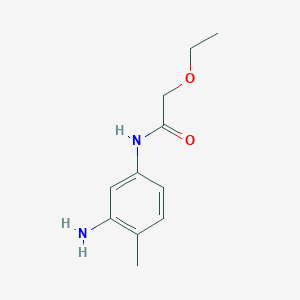
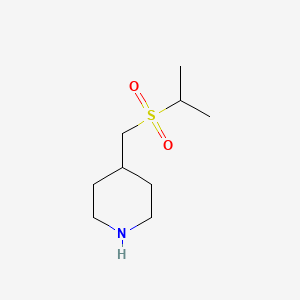
![9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole](/img/structure/B1385980.png)
![3-[4-(Dimethylcarbamoyl)phenyl]propanoic acid](/img/structure/B1385982.png)
![2-{4-[2-(Aminomethyl)phenyl]-1-piperazinyl}-1-ethanol](/img/structure/B1385984.png)
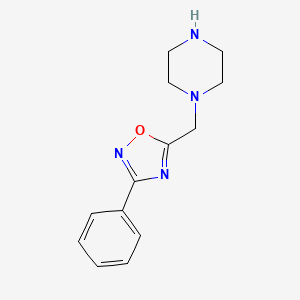
![2-[Benzyl(ethyl)amino]nicotinic acid](/img/structure/B1385987.png)
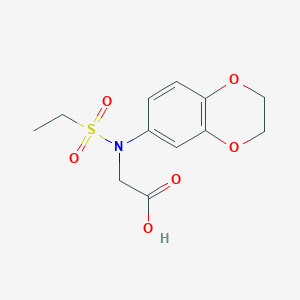
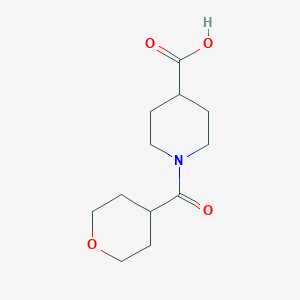
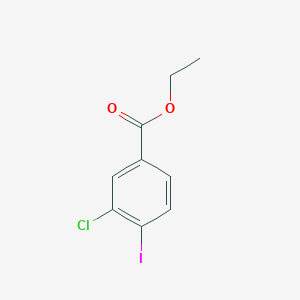
![2-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]pyridin-3-amine](/img/structure/B1385994.png)